molecular formula C10H8IN B14061427 3-(3-Iodo-5-methylphenyl)prop-2-enenitrile

3-(3-Iodo-5-methylphenyl)prop-2-enenitrile

Cat. No.: B14061427
M. Wt: 269.08 g/mol
InChI Key: AQCASFHAHXVWFU-UHFFFAOYSA-N
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Description

3-(3-Iodo-5-methylphenyl)prop-2-enenitrile is an organic compound with the molecular formula C10H8IN It is a derivative of cinnamaldehyde, where the aldehyde group is replaced by a nitrile group, and the aromatic ring is substituted with iodine and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Iodo-5-methylphenyl)prop-2-enenitrile typically involves the reaction of 3-iodo-5-methylbenzaldehyde with malononitrile in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality material.

Chemical Reactions Analysis

Types of Reactions

3-(3-Iodo-5-methylphenyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: Products with various functional groups replacing the iodine atom.

    Reduction: 3-(3-Amino-5-methylphenyl)prop-2-enenitrile.

    Oxidation: 3-(3-Iodo-5-carboxyphenyl)prop-2-enenitrile.

Scientific Research Applications

3-(3-Iodo-5-methylphenyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Iodo-5-methylphenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and nitrile group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromo-5-methylphenyl)prop-2-enenitrile: Similar structure but with a bromine atom instead of iodine.

    3-(3-Chloro-5-methylphenyl)prop-2-enenitrile: Similar structure but with a chlorine atom instead of iodine.

    3-(3-Fluoro-5-methylphenyl)prop-2-enenitrile: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

3-(3-Iodo-5-methylphenyl)prop-2-enenitrile is unique due to the presence of the iodine atom, which can impart distinct chemical reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can influence the compound’s interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3-iodo-5-methylphenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN/c1-8-5-9(3-2-4-12)7-10(11)6-8/h2-3,5-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCASFHAHXVWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)I)C=CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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